molecular formula C16H9Cl2NO4 B341754 Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B341754
M. Wt: 350.1 g/mol
InChI Key: HNNXDLULVSGBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an isoindolinecarboxylate moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzoic acid with phthalic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methanol and a dehydrating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new aromatic compounds with varied functional groups.

Scientific Research Applications

Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate: shares similarities with other dichlorophenyl derivatives and isoindolinecarboxylates.

    2,3-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical syntheses.

    Phthalic anhydride derivatives: Compounds with similar isoindoline structures, used in the production of dyes and pigments.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H9Cl2NO4

Molecular Weight

350.1 g/mol

IUPAC Name

methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C16H9Cl2NO4/c1-23-16(22)8-5-6-9-10(7-8)15(21)19(14(9)20)12-4-2-3-11(17)13(12)18/h2-7H,1H3

InChI Key

HNNXDLULVSGBFY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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